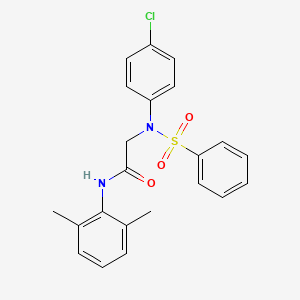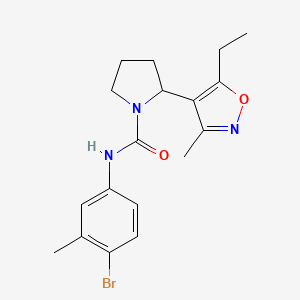![molecular formula C13H18BrNO3S B6134602 4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B6134602.png)
4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine, commonly known as BSM, is a chemical compound that has gained significant attention in the scientific community due to its potential as a useful tool in biomedical research. BSM is a sulfonamide derivative of morpholine, and its unique chemical structure makes it a valuable compound for a wide range of applications, including drug discovery, chemical biology, and medicinal chemistry. In
作用機序
BSM functions as a selective inhibitor of protein-protein interactions by binding to specific sites on proteins. The binding of BSM to these sites prevents the formation of protein complexes, which are necessary for many biological processes. BSM has been shown to inhibit the interaction between a wide range of proteins, including transcription factors, kinases, and enzymes.
Biochemical and Physiological Effects:
BSM has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that BSM can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that BSM can reduce tumor growth and improve survival in animal models of cancer.
実験室実験の利点と制限
BSM has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it can be easily obtained in large quantities. BSM is also highly selective in its inhibition of protein-protein interactions, which makes it a valuable tool for studying specific biological processes. However, one limitation of BSM is that it can be toxic at high concentrations, which limits its use in some experiments.
将来の方向性
BSM has significant potential for a wide range of future applications in biomedical research. Some possible future directions include the development of BSM-based drugs for the treatment of cancer and other diseases, the use of BSM as a tool for studying protein-protein interactions in complex biological systems, and the development of new synthetic methods for the production of BSM and related compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BSM, as well as its potential limitations and toxicities.
Conclusion:
In conclusion, 4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine, or BSM, is a valuable compound with significant potential for use in biomedical research. Its ability to selectively inhibit protein-protein interactions makes it a valuable tool for studying specific biological processes, and its wide range of biochemical and physiological effects makes it a promising candidate for the development of new drugs and therapeutic agents. Further research is needed to fully understand the potential of BSM and to explore its future applications in biomedical research.
合成法
The synthesis of BSM involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 2,6-dimethylmorpholine in the presence of a base. The reaction proceeds under mild conditions and yields BSM as a white solid in good yield. The synthesis of BSM is relatively simple, and the compound can be easily obtained in large quantities.
科学的研究の応用
BSM has been used extensively in biomedical research due to its ability to selectively inhibit protein-protein interactions. Protein-protein interactions play a crucial role in many biological processes, including signal transduction, gene expression, and cell signaling. The ability to selectively inhibit these interactions has significant potential for the development of new drugs and therapeutic agents.
特性
IUPAC Name |
4-(4-bromo-3-methylphenyl)sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-9-6-12(4-5-13(9)14)19(16,17)15-7-10(2)18-11(3)8-15/h4-6,10-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZANJRQORMYGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6134524.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134542.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B6134548.png)


![N-(3-methoxypropyl)-6-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6134566.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(2-methyl-2-propen-1-yl)amino]methyl}-2-piperidinone](/img/structure/B6134567.png)

![N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B6134585.png)
![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B6134591.png)
![1-isopropyl-5-[4-(1H-pyrazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134599.png)
![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B6134609.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6134616.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134629.png)